Product packaging for 2-(3,4,5-Trimethoxyphenyl)-1,3-dithiane(Cat. No.:CAS No. 57009-70-8)

2-(3,4,5-Trimethoxyphenyl)-1,3-dithiane

Cat. No.: B14622105
CAS No.: 57009-70-8
M. Wt: 286.4 g/mol
InChI Key: QOWQNDBUFBXLMY-UHFFFAOYSA-N
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Description

2-(3,4,5-Trimethoxyphenyl)-1,3-dithiane is a chemical building block of significant interest in medicinal and organic chemistry research. Its molecular structure incorporates the versatile 3,4,5-trimethoxyphenyl (TMP) group, a renowned pharmacophore present in numerous bioactive compounds . The 1,3-dithiane moiety acts as a protected carbonyl equivalent, making this compound a crucial synthetic intermediate for the introduction of the TMP group into more complex target molecules. The TMP functional group is extensively documented for its broad and potent bioactivity profile, demonstrating effects in the research of anti-cancer agents through mechanisms such as tubulin polymerization inhibition . Compounds featuring the TMP group have also shown promising research results in areas including antifungal, antibacterial, and antiviral activities . Researchers value this specific compound for its potential utility in the synthesis of novel chemical entities for investigating these and other biological pathways. This product is intended For Research Use Only and is not for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H18O3S2 B14622105 2-(3,4,5-Trimethoxyphenyl)-1,3-dithiane CAS No. 57009-70-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

57009-70-8

Molecular Formula

C13H18O3S2

Molecular Weight

286.4 g/mol

IUPAC Name

2-(3,4,5-trimethoxyphenyl)-1,3-dithiane

InChI

InChI=1S/C13H18O3S2/c1-14-10-7-9(13-17-5-4-6-18-13)8-11(15-2)12(10)16-3/h7-8,13H,4-6H2,1-3H3

InChI Key

QOWQNDBUFBXLMY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2SCCCS2

Origin of Product

United States

Mechanistic Investigations of Transformations Involving 2 3,4,5 Trimethoxyphenyl 1,3 Dithiane and Representative Dithianes

Mechanistic Aspects of Photodeprotection of 1,3-Dithianes

The photoremoval of the 1,3-dithiane (B146892) protecting group to regenerate the parent carbonyl compound has been the subject of detailed mechanistic studies involving steady-state photolysis, laser flash photolysis, and theoretical calculations. nih.govacs.orgconicet.gov.ar These investigations have shed light on the critical roles of electron transfer processes and reactive oxygen species.

Electron Transfer Pathways and Dithianyl Radical Cation Intermediates

The photodeprotection process is initiated by a photochemically induced single electron transfer (SET) from the dithiane moiety to the excited state of a photosensitizer, such as thiapyrylium or benzophenone. nih.govacs.org This electron transfer is an extremely fast process. nih.govacs.orgconicet.gov.ar The transfer results in the formation of a dithianyl radical cation intermediate. nih.govacs.org

Studies on various 2-aryl-1,3-dithianes, including those with electron-releasing and electron-withdrawing substituents, show similar behaviors. nih.govacs.orgconicet.gov.ar Following the electron transfer, the dithianyl radical cation undergoes a favorable unimolecular fragmentation pathway involving the cleavage of a carbon-sulfur (C–S) bond. nih.govacs.orgconicet.gov.ar This cleavage leads to the formation of a distonic radical cation, a species where the charge and radical centers are separated. nih.govacs.orgconicet.gov.ar The decay of these dithiane radical cations is notably unaffected by the presence of water or oxygen, which points to the efficiency of this unimolecular C-S bond cleavage. nih.govacs.orgconicet.gov.ar

Role of Molecular Oxygen and Superoxide (B77818) Anion in Photodeprotection Reactions

Molecular oxygen is essential for the photodeprotection process to proceed to the final carbonyl product. conicet.gov.ar Experiments conducted under a nitrogen atmosphere show minimal to no reaction, highlighting the necessity of oxygen for achieving good conversion yields. nih.govacs.orgconicet.gov.ar

The key reactive species derived from molecular oxygen is the superoxide radical anion (O₂⁻•). nih.govacs.orgconicet.gov.ar Several pieces of experimental evidence support the central role of the superoxide anion:

The reaction is significantly inhibited by the presence of p-benzoquinone, a known superoxide anion trap. nih.govacs.orgconicet.gov.ar

When the reaction is performed in the presence of isotopically labeled water (H₂¹⁸O), no incorporation of the ¹⁸O label is observed in the final carbonyl product. This result rules out water acting as a nucleophile in the deprotection mechanism. nih.govacs.orgconicet.gov.ar

The collective evidence strongly suggests that the superoxide anion is the primary species responsible for driving the deprotection reaction, likely by reacting with an intermediate derived from the dithianyl radical cation. nih.govacs.orgconicet.gov.ar

The proposed mechanism, supported by experimental data, is summarized in the table below.

StepDescriptionKey Species InvolvedSupporting Evidence
1. Excitation A photosensitizer (Sens) absorbs light and is promoted to an excited state (Sens).Photosensitizer-
2. Electron Transfer The excited sensitizer (B1316253) abstracts an electron from the 1,3-dithiane.1,3-Dithiane, Sens, Dithianyl radical cation (Dith•+), Sens•-Laser flash photolysis studies. nih.govconicet.gov.ar
3. Fragmentation The dithianyl radical cation undergoes unimolecular C-S bond cleavage.Dith•+, Distonic radical cationObserved for dithianes with various aryl substituents. nih.govacs.orgconicet.gov.ar
4. Superoxide Formation The reduced sensitizer transfers an electron to molecular oxygen.Sens•-, O₂, Superoxide anion (O₂⁻•)Reaction requires O₂; inhibited by superoxide traps. nih.govacs.orgconicet.gov.ar
5. Deprotection The superoxide anion reacts with the carbon-centered radical of the distonic species, leading to the formation of the parent carbonyl compound.Distonic radical cation, O₂⁻•, Carbonyl compoundLack of ¹⁸O incorporation from H₂¹⁸O. nih.govacs.orgconicet.gov.ar

Base-Mediated Reaction Mechanisms Involving Dithianes

The weakly acidic proton at the C2 position of 1,3-dithianes can be removed by a strong base, such as n-butyllithium, to generate a nucleophilic carbanion (a 2-lithio-1,3-dithiane). nih.govnih.gov This "umpolung" or reversal of polarity makes the C2 carbon an acyl anion equivalent, which can react with various electrophiles. nih.govacs.org This reactivity is foundational to many synthetic applications, including cycloaddition reactions.

Regioselective [3+2] Cycloaddition Reactions (e.g., with Sydnones)

A novel base-mediated [3+2] cycloaddition has been developed between 2-alkynyl-1,3-dithianes and sydnones, which are mesoionic heterocyclic compounds. acs.org This reaction provides a regioselective route to 1,3,4-trisubstituted pyrazole (B372694) derivatives under mild conditions. acs.org The mechanism leverages an anionic relay process to achieve high regioselectivity. acs.org

In this reaction, the dithiane moiety serves as a nucleophile after deprotonation. acs.org The resulting anion attacks the sydnone, which acts as a 1,3-dipole. acs.orgnih.gov This type of cycloaddition overcomes traditional limitations and allows for functionalization at the typically unreactive C-3 position of the resulting pyrazole ring. acs.org The reaction demonstrates broad functional group tolerance and compatibility with diverse substrates. acs.org While this specific example uses an alkynyl dithiane, the principle of base-mediated generation of a dithiane nucleophile for cycloaddition is a key mechanistic concept.

Theoretical and Computational Studies of Reaction Mechanisms (e.g., DFT Calculations)

Density Functional Theory (DFT) calculations have become an indispensable tool for elucidating the mechanisms of complex organic reactions, including those involving dithianes. nih.govmdpi.com These computational studies provide critical insights into reaction pathways, the structures of transient intermediates, and the energetics of transition states. nih.govnih.gov

DFT calculations have been successfully used to support experimental findings in the photodeprotection of 1,3-dithianes. nih.govacs.orgconicet.gov.ar Computational studies of the reactions of dithiane-derived intermediates with water, molecular oxygen, and the superoxide radical anion corroborate the experimentally proposed mechanism where the superoxide anion is the key deprotecting agent. nih.govacs.org

Furthermore, DFT has been employed to understand the reactivities and selectivities in [3+2] cycloadditions involving sydnones. nih.govresearchgate.net These calculations can explain the origin of regioselectivity by analyzing factors such as orbital interactions and non-covalent interactions (e.g., C–H⋯π dispersion) in the transition states. nih.gov For 1,3-dipolar cycloadditions in general, DFT methods are used to explore reaction mechanisms and calculate kinetic parameters, providing a deeper understanding of the reaction's feasibility and stereochemical outcome. mdpi.comrsc.org

Analysis of Transition States and Energetic Profiles of Dithiane Transformations

Computational studies allow for the detailed analysis of the energetic profiles of dithiane reactions. By calculating the energies of reactants, intermediates, transition states, and products, a comprehensive reaction coordinate diagram can be constructed. This analysis helps identify the rate-determining step of a reaction and explains observed selectivities. mdpi.com

In the context of [3+2] cycloadditions, DFT calculations can model the transition state structures for different possible regioisomeric pathways. nih.gov For example, in the cycloaddition of sydnones with arynes, calculations showed that the unexpected regioselectivity toward the more sterically hindered product was controlled by favorable primary orbital interactions and stabilizing C–H⋯π interactions in the transition state. nih.gov This level of detailed analysis of transition state geometries and their corresponding activation energies is crucial for rationalizing and predicting the outcomes of complex chemical transformations involving dithiane derivatives.

Applications in Advanced Organic Synthesis and Methodology Development

Strategic Utilization as Protecting Groups for Carbonyl Functionalities

The 1,3-dithiane (B146892) moiety is a robust protecting group for aldehydes and ketones, a role in which 2-(3,4,5-Trimethoxyphenyl)-1,3-dithiane excels. Formed from the reaction of 3,4,5-trimethoxybenzaldehyde (B134019) and 1,3-propanedithiol (B87085), this dithioacetal displays remarkable stability across a wide range of reaction conditions, including both acidic and basic environments where other protecting groups might fail. organic-chemistry.orgasianpubs.org This stability makes it an ideal choice for multi-step syntheses where sensitive functional groups must be preserved through various transformations. organic-chemistry.orgasianpubs.org

A critical aspect of any protecting group strategy is the ability to remove the group efficiently and selectively. A variety of methods have been developed for the deprotection of 1,3-dithianes to regenerate the parent carbonyl compound. asianpubs.org These methods often involve oxidative or hydrolytic cleavage of the C-S bonds.

Historically, reagents based on heavy metals like mercury(II) salts were common but posed toxicity concerns. nih.govwikipedia.org Modern methodologies focus on milder and more environmentally benign reagents. One such protocol employs a combination of 30% hydrogen peroxide with a catalytic amount of iodine in an aqueous micellar system, which proceeds under neutral conditions and avoids the overoxidation of sensitive substrates. organic-chemistry.orgorganic-chemistry.org Another effective method involves the use of 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ), which can oxidatively cleave the dithiane. rsc.org For dithianes with electron-rich aryl substituents, such as the 3,4,5-trimethoxyphenyl group, photodeprotection in the presence of a sensitizer (B1316253) offers another route to the parent aldehyde. nih.gov The choice of deprotection agent can be tuned to allow for selective removal in the presence of other functional groups. organic-chemistry.org

Deprotection ReagentConditionsKey Features
Mercury(II) Nitrate Trihydrate Solid-state grinding, room temp.Fast (1-4 min), high yields, solvent-free. nih.gov
H₂O₂ / Iodine (cat.) Aqueous micellar system (SDS)Mild, neutral conditions, avoids overoxidation, eco-friendly. organic-chemistry.org
DDQ MeCN–H₂O (9:1)Efficient for various dithianes, can be selective. rsc.org
Photodeprotection Light, sensitizer (e.g., thiapyrylium)Useful for aryl-substituted dithianes, mechanism involves electron transfer. nih.gov

Exploitation in Umpolung Chemistry and Carbanion Equivalents in Carbon-Carbon Bond Formation

Perhaps the most powerful application of the 1,3-dithiane group lies in the concept of "umpolung," or polarity inversion. Normally, the carbon atom of a carbonyl group is electrophilic. By converting it into a 1,3-dithiane, the polarity of this carbon atom can be reversed. organic-chemistry.org The C-H bond at the 2-position of the dithiane ring (between the two sulfur atoms) is rendered acidic (pKa ≈ 31) and can be deprotonated by a strong base, such as n-butyllithium, to form a nucleophilic carbanion. youtube.com

This lithiated dithiane, specifically 2-lithio-2-(3,4,5-trimethoxyphenyl)-1,3-dithiane, functions as a masked acyl anion. wikipedia.orgorganic-chemistry.org This nucleophile can then react with a wide array of electrophiles, including alkyl halides, epoxides, and other carbonyl compounds, to form new carbon-carbon bonds. wikipedia.orgyoutube.com This synthetic strategy, known as the Corey-Seebach reaction, provides a powerful method for constructing ketones and other carbonyl-containing structures that would be difficult to access through conventional means. wikipedia.org Subsequent hydrolysis of the dithiane product regenerates the carbonyl functionality, unveiling a new ketone. youtube.com

More recently, palladium-catalyzed direct C-H arylation of 2-aryl-1,3-dithianes has been developed as an umpolung strategy to prepare diaryl ketones under milder conditions, avoiding the need for highly reactive organolithium bases. nih.gov

Role in the Construction of Complex Molecular Architectures and Heterocycles

Beyond its role in protection and umpolung, the this compound scaffold serves as a valuable starting point for building more elaborate molecular structures, particularly heterocycles.

Recent advancements have demonstrated a direct route to synthesizing pyrazoles that retain the 1,3-dithiane moiety. A novel base-mediated [3+2] cycloaddition reaction has been developed using 2-alkynyl-1,3-dithianes and sydnones. acs.org This methodology allows for the highly regioselective construction of polysubstituted pyrazoles under mild conditions. acs.org In this context, the this compound could be envisioned as a precursor to a 2-alkynyl derivative, which would then undergo cycloaddition to yield a pyrazole (B372694) bearing both the dithiane and the trimethoxyphenyl groups at the 3- and 5-positions of the pyrazole ring, respectively. The dithianyl group on the resulting pyrazole is not merely a spectator; its unique reactivity allows for facile post-synthetic modifications, enabling the synthesis of other highly functionalized pyrazoles. acs.org

ReactantsConditionsProduct Type
2-Alkynyl-1,3-dithianes + SydnonesBase-mediated [3+2] cycloadditionPolysubstituted pyrazoles with a 1,3-dithian-2-yl group. acs.org

The 1,3-dithiane core is a precursor to ketene (B1206846) dithioacetals, which are versatile intermediates for synthesizing a variety of heterocycles. An α-aroylketene dithioacetal, which could be derived from this compound, can serve as a key building block.

Research has shown that α-aroylketene dithioacetals react with substituted hydrazines in a chemo- and regioselective manner to produce 1,3,4,5-tetrasubstituted pyrazole derivatives. tandfonline.comtandfonline.comresearchgate.net This reaction typically proceeds under reflux conditions in the presence of a base like potassium carbonate. tandfonline.com The ketene dithioacetal provides the carbon backbone for the pyrazole ring, and the nature of the substituents on the final heterocyclic product can be readily varied by choosing the appropriate starting materials. tandfonline.comjocpr.com This strategy highlights an indirect but powerful application of the dithiane functionality in constructing complex heterocyclic systems like pyrazoles. tandfonline.comtandfonline.com

Biological Activity and Molecular Interaction Studies in Vitro Assays and Computational Approaches

Research on Antiproliferative and Anticancer Activities of Dithiane-Containing Compounds

The quest for novel anticancer agents has led to the synthesis and evaluation of numerous compounds featuring the 3,4,5-trimethoxyphenyl scaffold. nih.gov This structural motif is a well-established feature of compounds that target microtubules, which are critical components of the cellular cytoskeleton and essential for cell division. nih.gov The disruption of microtubule dynamics is a clinically validated strategy for cancer therapy. nih.gov Therefore, dithiane-containing compounds bearing this group are considered promising candidates for anticancer drug discovery.

The primary mechanism of action for many anticancer compounds with a 3,4,5-trimethoxyphenyl group is the inhibition of tubulin polymerization. researchgate.net These molecules often bind to the colchicine-binding site on β-tubulin, preventing the assembly of α- and β-tubulin dimers into microtubules. nih.gov This disruption of the microtubule network has profound effects on cancer cells, leading to:

Cell Cycle Arrest: The failure to form a functional mitotic spindle during cell division triggers a mitotic checkpoint, leading to an arrest of the cell cycle, typically in the G2/M phase. nih.govresearchgate.netdntb.gov.uanih.gov This halt in proliferation prevents the cancer cells from dividing and propagating. Studies on various heterocyclic derivatives have demonstrated this G2/M phase arrest through flow cytometry analysis. waocp.orgfrontiersin.orgnih.gov

Induction of Apoptosis: Prolonged cell cycle arrest or severe cellular stress initiated by microtubule disruption ultimately activates programmed cell death, or apoptosis. nih.govualberta.ca This is a crucial outcome for an effective anticancer agent. The induction of apoptosis is often confirmed by observing morphological changes in cells, the activation of key executioner proteins like caspase-3, and the cleavage of cellular substrates such as poly (ADP-ribose) polymerase (PARP). nih.govresearchgate.net

While direct studies on 2-(3,4,5-Trimethoxyphenyl)-1,3-dithiane are limited, the well-documented activity of its core components strongly suggests that its antiproliferative effects would likely proceed through this mechanistic pathway.

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of lead compounds. For antiproliferative agents targeting tubulin, SAR studies have consistently highlighted the importance of the 3,4,5-trimethoxyphenyl ring (often referred to as the A-ring). nih.govmdpi.com This specific substitution pattern is critical for high-affinity binding to the colchicine (B1669291) site.

SAR exploration for dithiane-containing compounds would involve systematic modifications to understand their impact on biological activity:

Modification of the Phenyl Ring: Altering the number or position of the methoxy (B1213986) groups on the phenyl ring typically leads to a significant decrease in tubulin-binding and antiproliferative activity.

Introduction of Substituents: Adding various substituents to either the phenyl or dithiane ring could enhance potency, improve solubility, or alter the metabolic profile of the compound. Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate these structural changes with anticancer activity, guiding the design of more effective analogs. researchgate.net

Exploration of Antimicrobial Properties of Dithiane Derivatives

Heterocyclic compounds containing sulfur atoms are a cornerstone of many antimicrobial agents. wjbphs.comnih.gov The 1,3-dithiane (B146892) structure is therefore of interest for its potential to inhibit the growth of pathogenic bacteria and fungi. The presence of the trimethoxyphenyl group may also contribute to or modulate this activity. researchgate.net

The antimicrobial potential of new compounds is typically assessed by determining their Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant microorganisms. This panel usually includes Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and pathogenic fungi (e.g., Candida albicans, Aspergillus niger). nih.govnih.gov

While specific MIC data for this compound is not widely published, related sulfur-containing heterocycles with the same trimethoxyphenyl moiety have demonstrated notable antimicrobial effects. The table below summarizes findings for analogous compounds.

Compound ClassPathogenic StrainActivity/Result
1,3,4-Oxadiazole derivative with trimethoxyphenyl groupCandida albicansMIC of 62.5 µg/mL
1,3,4-Oxadiazole derivative with trimethoxyphenyl groupAspergillus nigerMIC of 31.25 µg/mL
1,2,4-Triazolo[3,4-b] nih.govnih.govnih.govthiadiazine derivativesStaphylococcus aureusGood activity (MICs from 1.56-100 µg/mL)
1,2,4-Triazolo[3,4-b] nih.govnih.govnih.govthiadiazine derivativesEscherichia coliGood activity (MICs from 1.56-100 µg/mL)
1,3,4-Thiadiazole derivativesBacillus subtilisSignificant activity observed
1,3,4-Thiadiazole derivativesEscherichia coliSignificant activity observed

This table presents data for compounds structurally related to this compound to illustrate the potential antimicrobial spectrum. nih.govjournal-jop.org

The mechanisms by which dithiane derivatives may exert their antimicrobial effects are likely multifaceted. General mechanisms for antimicrobial agents include the disruption of key biosynthetic pathways (e.g., DNA, RNA, protein, or cell wall synthesis), interference with metabolic processes, or compromising the integrity of the cell membrane. youtube.comnih.gov

For sulfur-containing compounds, specific mechanisms can involve:

Enzyme Inhibition: The sulfur atoms can coordinate with metal ions in the active sites of essential microbial enzymes, leading to their inactivation. For instance, some organometallic complexes with sulfur ligands have been shown to inhibit bacterial thioredoxin reductase, a crucial enzyme in microbial redox balance. frontiersin.org

Membrane Disruption: The lipophilic nature of the compound could allow it to intercalate into the bacterial or fungal cell membrane, disrupting its structure and function, leading to leakage of cellular contents and cell death. frontiersin.org

Protein Precipitation: At higher concentrations, some compounds can cause non-specific protein precipitation, leading to a general disruption of cellular function. youtube.com

Further research is needed to elucidate the specific molecular targets and mechanisms of action for this compound.

Computational Biology and Drug Discovery Methodologies

In silico or computational approaches are indispensable in modern drug discovery for accelerating the identification and optimization of new therapeutic agents. biointerfaceresearch.com These methods are widely applied to study compounds like this compound.

Molecular Docking: This technique is used to predict the preferred binding mode and affinity of a molecule to the active site of a biological target. For anticancer research, derivatives of this compound are frequently docked into the colchicine-binding site of tubulin to rationalize their antiproliferative activity. nih.govdntb.gov.uanih.gov These studies help visualize key interactions (e.g., hydrogen bonds, hydrophobic contacts) that stabilize the ligand-protein complex, providing a basis for designing more potent inhibitors.

Pharmacophore Modeling and Virtual Screening: A pharmacophore model can be generated based on the key structural features required for biological activity. This model can then be used to screen large virtual libraries of compounds to identify novel molecules with the potential for similar activity.

ADME/Tox Prediction: Computational tools are used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity profiles of drug candidates. biointerfaceresearch.com Early in silico assessment of properties like solubility, membrane permeability, and potential for off-target effects helps prioritize compounds with favorable drug-like characteristics for further development. nih.gov

These computational methodologies provide valuable insights that complement experimental assays, enabling a more rational and efficient approach to the design and development of dithiane-based therapeutic agents.

Molecular Docking Simulations for Ligand-Protein Binding Site Prediction

No specific molecular docking studies for this compound against any protein target were found in the reviewed literature. While docking studies have been performed on other molecules containing the 3,4,5-trimethoxyphenyl group, this specific compound has not been evaluated. nih.govnih.gov

Molecular Dynamics Simulations for Conformational Stability and Interaction Analysis

There are no published molecular dynamics simulations for this compound to analyze its conformational stability or its interaction with biological macromolecules. Such studies have been conducted for analogues to assess their binding stability with targets like DNA. nih.govrsc.org

In Silico ADMET and Druggability Predictions for Lead Optimization

No specific in silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) or druggability prediction results for this compound are available in the current literature. These predictive studies are common for novel compounds with potential therapeutic value, including other trimethoxyphenyl derivatives. mdpi.comnih.govuece.br

Quantum Chemical Studies (e.g., DFT) in the Context of Biological Activity

Quantum chemical calculations, such as Density Functional Theory (DFT), have not been specifically reported for this compound in the context of elucidating its biological activity.

DNA Intercalation Studies (Computational and Spectroscopic Approaches)

There is no evidence from computational or spectroscopic studies to suggest that this compound has been investigated as a DNA intercalating agent. Research on DNA binding and intercalation is available for other classes of compounds that feature the 3,4,5-trimethoxyphenyl scaffold, which is known to participate in groove binding interactions with DNA. nih.govrsc.orgrsc.org

Analytical and Spectroscopic Characterization Methodologies in Academic Research on 2 3,4,5 Trimethoxyphenyl 1,3 Dithiane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

¹H NMR spectroscopy identifies the different types of protons in a molecule based on their unique electronic environments. The chemical shift (δ), reported in parts per million (ppm), indicates the proton's location, while the integration of the signal corresponds to the number of protons of that type, and the splitting pattern (multiplicity) reveals the number of neighboring protons.

For 2-(3,4,5-Trimethoxyphenyl)-1,3-dithiane, the ¹H NMR spectrum exhibits characteristic signals for both the trimethoxyphenyl and the 1,3-dithiane (B146892) ring systems. Based on data from closely related structures, such as 2-(3-nitrophenyl)-1,3-dithiane, the proton environments can be reliably assigned. researchgate.net The protons of the dithiane ring typically appear in the upfield region, while the aromatic and methoxy (B1213986) protons are found further downfield.

Table 1: Predicted ¹H NMR Spectral Data for this compound Data predicted based on analogous structures. researchgate.net

Chemical Shift (δ ppm) Multiplicity Integration Assignment
~ 6.75 Singlet (s) 2H Ar-H (H-2', H-6')
~ 5.15 Singlet (s) 1H S-CH -S (H-2)
~ 3.85 Singlet (s) 9H -OCH ₃ (3x methoxy groups)
~ 3.00 Multiplet (m) 2H Equatorial S-CH ₂ (H-4e, H-6e)
~ 2.85 Multiplet (m) 2H Axial S-CH ₂ (H-4a, H-6a)
~ 2.15 Multiplet (m) 1H Equatorial C-CH ₂-C (H-5e)

The singlet at approximately 5.15 ppm is highly characteristic of the methine proton (H-2) situated between the two sulfur atoms. The two protons on the aromatic ring are chemically equivalent due to symmetry, resulting in a single signal. The three methoxy groups are also equivalent, giving rise to a sharp singlet integrating to nine protons. The methylene (B1212753) protons of the dithiane ring (at positions 4, 5, and 6) exist in distinct axial and equatorial environments, leading to complex multiplets in the upfield region of the spectrum. researchgate.net

¹³C NMR spectroscopy provides a map of the carbon skeleton of a molecule. Each unique carbon atom produces a distinct signal, allowing for the determination of the total number of different carbon environments.

In the ¹³C NMR spectrum of this compound, signals corresponding to the aromatic carbons, methoxy carbons, and the carbons of the dithiane ring are observed. The chemical shifts are indicative of the type of carbon (e.g., aromatic, aliphatic, attached to an electronegative atom). The symmetry of the trimethoxyphenyl group results in fewer signals than the total number of carbons. For instance, the C-2' and C-6' carbons are equivalent, as are the C-3' and C-5' carbons.

Table 2: Predicted ¹³C NMR Spectral Data for this compound Data predicted based on analogous structures. researchgate.net

Chemical Shift (δ ppm) Assignment
~ 153.5 C -3', C -5' (Ar-O)
~ 138.0 C -4' (Ar-O)
~ 135.0 C -1' (Ar-C)
~ 105.0 C -2', C -6' (Ar-C)
~ 60.8 C -4' Methoxy (-OC H₃)
~ 56.2 C -3', C -5' Methoxy (-OC H₃)
~ 51.0 C -2 (S-C H-S)
~ 32.0 C -4, C -6 (S-C H₂)

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The IR spectrum of this compound displays several characteristic absorption bands that confirm its structure. Key absorptions include C-H stretches for the aromatic and aliphatic portions, C=C stretches from the benzene (B151609) ring, and strong C-O stretches from the ether linkages of the methoxy groups. The C-S stretching vibrations of the dithiane ring are typically weaker and appear in the fingerprint region.

Table 3: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibration Type Functional Group
3000-2850 C-H Stretch Aliphatic (Dithiane Ring)
~ 2950, ~2840 C-H Stretch Methoxy (-OCH₃)
~ 1600, ~1580, ~1500 C=C Stretch Aromatic Ring
1250-1000 C-O Stretch Aryl Ether (-O-CH₃)

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound and offers structural information through the analysis of fragmentation patterns.

For this compound (molecular formula C₁₃H₁₈O₃S₂), the calculated molecular weight is approximately 286.07 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 286. High-resolution mass spectrometry (HRMS) can confirm the elemental composition by providing a highly accurate mass measurement.

The fragmentation of the molecular ion is expected to proceed through several predictable pathways. Common fragmentation would involve the loss of methoxy groups (-•OCH₃, 31 Da) or formaldehyde (B43269) (-CH₂O, 30 Da) from the methoxy substituents. Another significant fragmentation pathway would be the cleavage of the dithiane ring or the bond connecting it to the aromatic ring, which would yield a characteristic dithianyl cation or a trimethoxybenzyl cation.

Chromatographic Techniques for Compound Purification and Purity Assessment (e.g., Thin-Layer Chromatography)

Chromatographic methods are essential for the separation, purification, and assessment of purity of synthesized compounds. rsc.org Thin-Layer Chromatography (TLC) is a rapid and convenient technique used to monitor the progress of a reaction, determine the number of components in a mixture, and establish an appropriate solvent system for large-scale purification by column chromatography. rsc.org

In the context of this compound, TLC is performed on a plate coated with a stationary phase, typically silica (B1680970) gel. researchgate.net The compound is spotted on the plate, which is then placed in a chamber containing a suitable mobile phase (eluent). The eluent, a mixture of organic solvents, moves up the plate by capillary action, and the components of the mixture are separated based on their differential partitioning between the stationary and mobile phases.

The position of the compound on the developed chromatogram is identified by its Retention Factor (Rf), calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front. ictsl.net The Rf value is dependent on the polarity of the compound and the composition of the eluent. For a compound of moderate polarity like this compound, a mixture of a non-polar solvent like hexane (B92381) or cyclohexane (B81311) and a more polar solvent like ethyl acetate (B1210297) is commonly used. An Rf value between 0.3 and 0.5 is often targeted for good separation. amazonaws.com Visualization of the spot can be achieved under UV light or by staining with an appropriate reagent, such as iodine vapor. researchgate.net A single spot on the TLC plate under various eluent conditions is a strong indicator of the compound's purity.

Advanced Studies on Derivatives of 2 3,4,5 Trimethoxyphenyl 1,3 Dithiane and Comprehensive Structure Activity Relationships

Systematic Chemical Modification of the Trimethoxyphenyl Moiety for Functional Modulation

The 3,4,5-trimethoxyphenyl (TMP) group is a critical structural requirement for the biological activity of many compounds, including inhibitors of tubulin polymerization like colchicine (B1669291) and combretastatin (B1194345) A-4. mdpi.comnih.gov This moiety is often considered essential for binding to biological targets such as tubulin. nih.gov Consequently, modifications to this ring are approached with caution, as they can lead to a significant reduction or complete loss of activity. However, systematic and subtle modifications are undertaken to probe the electronic and steric requirements for optimal interaction with a target and to fine-tune the pharmacological profile.

Research into compounds with a 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]furan structure demonstrated that replacing the methoxy (B1213986) groups on the TMP ring can have varied effects. For instance, substituting a methoxy group with a more hydrophilic hydroxy group often results in a drastic loss of antiproliferative activity. nih.gov Conversely, in some 3-methyl analogue series, replacing a methoxy group at the C-4 or C-5 positions with a hydroxy function led to an increase in activity. nih.gov The replacement of a C-6 methoxy group with a larger ethoxy moiety was found to increase activity tenfold against several cancer cell lines, while introducing an electron-withdrawing fluorine atom at the same position caused a dramatic reduction in potency. nih.gov

ScaffoldModification on Phenyl Ring SystemEffect on Antiproliferative ActivityReference
2-Benzoyl-benzo[b]furanReplace C-6 methoxy with hydroxyDrastic loss of activity nih.gov
2-Benzoyl-benzo[b]furanReplace C-6 methoxy with ethoxy10-fold increase in activity nih.gov
2-Benzoyl-benzo[b]furanReplace C-6 methoxy with fluorineDramatic reduction of activity nih.gov
Chalcone (B49325) TriazoleB ring with 3-hydroxy-4-methoxy substituentsMost promising activity in the series mdpi.com

Strategic Derivatization of the 1,3-Dithiane (B146892) Ring System for Enhanced Properties

The 1,3-dithiane ring is a versatile heterocyclic system that offers several avenues for strategic derivatization to enhance the physicochemical and pharmacological properties of the parent molecule. While primarily known as a protective group for carbonyl compounds and a precursor to acyl anion equivalents in organic synthesis, its structural features can be modified to influence biological activity. organic-chemistry.orgresearchgate.net

Potential modifications to the 1,3-dithiane ring of 2-(3,4,5-Trimethoxyphenyl)-1,3-dithiane for property enhancement include:

Substitution on the Carbon Backbone (C4, C5, C6): The introduction of alkyl or other functional groups on the saturated carbon backbone of the dithiane ring can alter the molecule's steric profile and lipophilicity. This can affect how the molecule fits into a binding pocket and its membrane permeability.

Oxidation of the Sulfur Atoms: The sulfur atoms in the 1,3-dithiane ring can be selectively oxidized to form sulfoxides and sulfones. This modification has a profound impact on the molecule's properties:

Sulfoxides: Oxidation to a sulfoxide (B87167) introduces a chiral center at the sulfur atom and significantly increases polarity and hydrogen-bonding capability. The resulting diastereomers (cis and trans) can exhibit different biological activities due to their distinct three-dimensional arrangements.

Sulfones: Further oxidation to the sulfone dramatically increases polarity and introduces a strong hydrogen bond acceptor. This can improve aqueous solubility and alter binding interactions with a biological target.

While these derivatization strategies are chemically feasible, specific structure-activity relationship studies detailing the effects of these modifications on the biological properties of this compound derivatives are not extensively documented in the literature. However, such modifications represent a rational approach to modulating the compound's absorption, distribution, metabolism, and excretion (ADME) profile and enhancing its therapeutic potential. The conversion of 1,3-dithiane derivatives to other functional groups is a well-established synthetic practice, indicating the chemical tractability of this ring system for creating diverse analogues. organic-chemistry.orgacs.org

Exploration of Linker and Substituent Effects on Biological Activity and Synthetic Utility

In many bioactive molecules, the TMP moiety is connected to another structural fragment via a linker. The nature, length, and rigidity of this linker are critical determinants of biological activity, as they control the relative orientation and distance between the key pharmacophoric elements. nih.gov

Studies on chalcone-trimethoxycinnamide hybrids have provided valuable insights into linker effects. A direct comparison of derivatives showed that replacing a flexible 3,4,5-trimethoxyphenyl group with a more rigid 3,4,5-trimethoxycinnamoyl group, which contains an α,β-unsaturated ketone, enhances antiproliferative activity. mdpi.com This suggests that the conformational constraint imposed by the double bond in the linker is beneficial. mdpi.com

Furthermore, the chemical nature of the linker itself is crucial. An isosteric replacement of an amide linker with a retro-amide in one series resulted in a significant change in activity, indicating that the directionality of the amide bond and the position of the carbonyl group relative to the TMP ring are important for target interaction. mdpi.com In another class of compounds, the 4-substituted methoxybenzoyl-aryl-thiazoles (SMART), the carbonyl linker between the aryl and thiazole (B1198619) rings was modified. nih.gov Reducing the carbonyl to a secondary alcohol or converting it to an alkene were explored to understand the SAR of the linker. nih.gov These findings underscore the importance of systematically exploring different linker types to optimize biological activity.

ScaffoldLinker/Substituent ModificationEffect on Antiproliferative Activity (GI₅₀)Reference
Chalcone-Hybrid3,4,5-trimethoxycinnamoyl linker (more rigid)Higher activity (GI₅₀ = 3.26 µM) mdpi.com
Chalcone-Hybrid3,4,5-trimethoxyphenyl group (more flexible)Lower activity (GI₅₀ = 13.49 µM) mdpi.com
Chalcone-HybridAmide linker (-NH-C=O-)Less favorable (GI₅₀ = 13.49 µM) mdpi.com
Chalcone-HybridRetro-amide linker (-C=O-NH-)More favorable (GI₅₀ = 2.66 µM) mdpi.com
Chalcone-HybridCyclization of chalcone to flavoneLoss of activity mdpi.com

Rational Design and Synthesis of Next-Generation this compound Analogues

The rational design of next-generation analogues of this compound is guided by established medicinal chemistry principles and existing SAR data for TMP-containing compounds. The goal is to create novel molecules with improved potency, selectivity, and drug-like properties.

One successful strategy is pharmacophore hybridization , where the core scaffold is combined with other known bioactive moieties. For example, a rational design approach involved isolating the TMP-thiazole pharmacophore and linking it to a pyrimidine (B1678525) ring, a core structure found in kinase inhibitors like dasatinib. nih.govresearchgate.net This led to the synthesis of a new series of 3,4,5-trimethoxyphenyl thiazole pyrimidines with potent antiproliferative activity. nih.gov The synthesis of these compounds typically involves multi-step sequences, starting from 3,4,5-trimethoxy acetophenone, followed by bromination, reaction with thiourea (B124793) to form the thiazole ring, and subsequent coupling with a substituted pyrimidine. nih.gov

Another key strategy is lead optimization . In a campaign to develop improved EGFR inhibitors, a lead compound containing an imidazo[1,2-a]quinoxaline (B3349733) scaffold and two TMP moieties was systematically modified. nih.gov Analogues were designed and synthesized by varying the substituents on one of the TMP rings or replacing the entire benzylidene-amino substructure with different aromatic and heterocyclic groups. nih.gov This rational approach, guided by an understanding of the EGFR catalytic site, led to the discovery of new analogues with improved EGFR inhibition and potent anti-lung cancer activity. nih.gov

These examples demonstrate that by leveraging knowledge of key pharmacophores like the TMP moiety and applying rational design principles such as hybridization and optimization, it is possible to synthesize novel analogues of this compound with significant potential for further development.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(3,4,5-Trimethoxyphenyl)-1,3-dithiane, and what experimental conditions are critical for optimizing yield?

  • Methodological Answer : The synthesis typically involves coupling reactions between 3,4,5-trimethoxyphenyl precursors and dithiane derivatives. For example, palladium-catalyzed cross-coupling (e.g., Stille coupling) has been employed for analogous dithiane systems, using tributylstannane derivatives and tetrakis(triphenylphosphine)palladium as catalysts . Key parameters include reaction time (24–48 hours), solvent selection (THF or DMF), and inert atmosphere (N₂/Ar) to prevent oxidation. Post-reaction purification via column chromatography or recrystallization is critical for isolating high-purity product.

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR confirm the aromatic proton environment of the trimethoxyphenyl group and the dithiane ring’s sulfur atoms.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
  • X-ray Crystallography : Resolves crystal packing and confirms stereoelectronic effects of the dithiane ring .
  • Thermal Analysis : Melting point (mp) determination aligns with CAS-reported values (e.g., mp 118–120°C for structurally related compounds) .

Q. How does the dithiane ring influence the compound’s stability under acidic or basic conditions?

  • Methodological Answer : The 1,3-dithiane ring is prone to ring-opening under strong acidic conditions (e.g., HCl/H₂O), forming thiol intermediates. Stability studies should employ pH-dependent degradation assays monitored via HPLC or TLC. For basic conditions, evaluate resistance to nucleophilic attack (e.g., using NaOH/MeOH) .

Advanced Research Questions

Q. What computational approaches can predict the electronic and steric effects of the trimethoxyphenyl substituent on the dithiane scaffold?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model frontier molecular orbitals (HOMO/LUMO) to assess electron density distribution. Quantitative Structure-Property Relationship (QSPR) models correlate substituent effects with experimental properties like solubility or reactivity .

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological potential of this compound?

  • Methodological Answer :

  • Bioactivity Screening : Test against antimicrobial (e.g., MIC assays) or anticancer (e.g., MTT assays on cell lines) targets, leveraging the trimethoxyphenyl moiety’s known role in microtubule inhibition .
  • Derivatization : Modify the dithiane ring (e.g., oxidation to disulfoxide) or methoxy groups to evaluate potency changes.
  • Molecular Docking : Simulate interactions with biological targets (e.g., tubulin) using AutoDock Vina or Schrödinger Suite .

Q. What mechanistic insights explain discrepancies in reported reaction yields for dithiane-containing compounds?

  • Methodological Answer : Yield variations often stem from competing side reactions (e.g., oxidative dimerization of thiol intermediates). Kinetic studies using in situ IR or LC-MS can identify intermediates. Optimization may require adjusting stoichiometry, catalyst loading, or temperature gradients .

Q. How can researchers resolve conflicting physicochemical data (e.g., solubility, logP) across studies?

  • Methodological Answer : Standardize measurement protocols (e.g., shake-flask method for logP) and validate against reference compounds. Use consensus datasets from peer-reviewed sources (e.g., PubChem) rather than vendor-reported data .

Q. What safety protocols are recommended for handling this compound based on structurally related analogs?

  • Methodological Answer : While specific SDS data for this compound is limited, analogs with trimethoxyphenyl groups (e.g., (2,4,6-Trimethoxyphenyl)methanamine) suggest precautions:

  • Use PPE (gloves, goggles) to avoid skin/eye contact.
  • Conduct reactions in fume hoods due to potential respiratory irritation .
  • Emergency measures: Rinse exposed areas with water and consult poison control .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.